Quinosol

Übersicht

Beschreibung

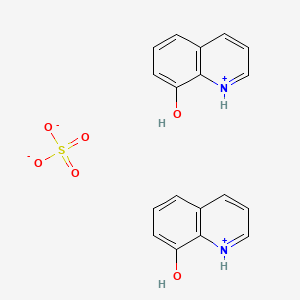

Chinosol, auch bekannt als 8-Hydroxychinolinsulfat-Monohydrat, ist eine chemische Verbindung mit der Summenformel C₁₈H₁₆N₂O₆S · xH₂O. Es ist ein Derivat von 8-Hydroxychinolin und bekannt für seine bakteriziden, parasiten- und fungiziden Eigenschaften. Chinosol wird aufgrund seiner breiten antimikrobiellen Aktivität in verschiedenen Bereichen eingesetzt, darunter Medizin, Landwirtschaft und Industrie .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Chinosol kann durch Sulfonierung von Chinolin synthetisiert werden. Der Prozess beinhaltet die Reaktion von Chinolin mit Schwefelsäure unter Bildung von 8-Chinolinsulfonsäure, die anschließend neutralisiert wird, um 8-Hydroxychinolinsulfat-Monohydrat zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von 60-64%igem Oleum (Trischwefelsäure) bei Temperaturen von 140-150 °C für etwa 2 Stunden .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Chinosol die Skraup-Reaktion, ein bekanntes Verfahren zur Synthese von Chinolinderivaten. Diese Reaktion verwendet o-Aminophenol und Glycerin in Gegenwart von o-Nitrophenol und Schwefelsäure. Die Reaktion wird bei hohen Temperaturen durchgeführt und erfordert eine sorgfältige Kontrolle, um Nebenreaktionen zu vermeiden und hohe Ausbeuten zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Quinosol can be synthesized through the sulfonation of quinoline. The process involves the reaction of quinoline with sulfuric acid to form 8-quinolinesulfonic acid, which is then neutralized to produce 8-hydroxyquinoline sulfate monohydrate. The reaction conditions typically involve the use of 60-64% oleum (trisulfuric acid) at temperatures of 140-150°C for about 2 hours .

Industrial Production Methods

In industrial settings, the production of this compound involves the Skraup reaction, which is a well-known method for synthesizing quinoline derivatives. This reaction uses o-aminophenol and glycerol in the presence of o-nitrophenol and sulfuric acid. The reaction is carried out at high temperatures and requires careful control to prevent side reactions and ensure high yields .

Analyse Chemischer Reaktionen

Reaktionstypen

Chinosol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Chinosol kann oxidiert werden, um Chinolin-N-Oxid-Derivate zu bilden.

Reduktion: Die Reduktion von Chinosol kann zur Bildung von Hydrochinolinderivaten führen.

Substitution: Chinosol kann Substitutionsreaktionen eingehen, insbesondere elektrophile aromatische Substitution, um verschiedene substituierte Chinolinderivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden üblicherweise verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel unter sauren Bedingungen.

Hauptsächlich gebildete Produkte

Oxidation: Chinolin-N-Oxid-Derivate.

Reduktion: Hydrochinolinderivate.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Chinosol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz für die Fällung und Trennung von Metallen wie Aluminium, Magnesium und Zink verwendet.

Biologie: Wird im Studium des mikrobiellen Resistenzmechanismus und als Werkzeug zur Untersuchung der Mechanismen der antimikrobiellen Wirkung eingesetzt.

Medizin: Wird als Antiseptikum und Desinfektionsmittel zur Behandlung bakterieller und Pilzinfektionen verwendet. Es wird auch in der Formulierung verschiedener pharmazeutischer Produkte eingesetzt.

Industrie: Wird in der Landwirtschaft als Fungizid und Bakterizid eingesetzt, um Nutzpflanzen zu schützen. .

Wirkmechanismus

Chinosol übt seine antimikrobiellen Wirkungen aus, indem es die Funktion bakterieller Enzyme wie DNA-Gyrase und Topoisomerase IV stört. Diese Enzyme sind essentiell für die DNA-Replikation und -Transkription. Chinosol stabilisiert den Enzym-DNA-Komplex, was zur Fragmentierung des bakteriellen Chromosoms und letztendlich zum Zelltod führt . Dieser Mechanismus ähnelt dem anderer Chinolon-Antibiotika.

Wirkmechanismus

Quinosol exerts its antimicrobial effects by interfering with the function of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription. This compound stabilizes the enzyme-DNA complex, leading to the fragmentation of the bacterial chromosome and ultimately causing cell death . This mechanism is similar to that of other quinolone antibiotics.

Vergleich Mit ähnlichen Verbindungen

Chinosol ähnelt anderen Chinolinderivaten, wie zum Beispiel:

8-Hydroxychinolin: Die Stammverbindung von Chinosol, bekannt für ihre antimikrobiellen Eigenschaften.

Chinolin-N-Oxid: Ein oxidiertes Derivat von Chinolin mit ähnlicher antimikrobieller Aktivität.

Hydrochinolin: Ein reduziertes Derivat von Chinolin mit unterschiedlichen chemischen Eigenschaften.

Einzigartigkeit

Chinosol ist aufgrund seiner Sulfat-Monohydrat-Form einzigartig, die seine Löslichkeit und Stabilität im Vergleich zu anderen Chinolinderivaten verbessert. Dies macht es besonders effektiv in verschiedenen Anwendungen, einschließlich seiner Verwendung als Antiseptikum und Desinfektionsmittel .

Eigenschaften

IUPAC Name |

quinolin-1-ium-8-ol;sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVFXSYQSOZCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)[NH+]=CC=C2.C1=CC2=C(C(=C1)O)[NH+]=CC=C2.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-24-3 (Parent) | |

| Record name | Oxyquinoline sulfate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-31-6 | |

| Record name | Oxyquinoline sulfate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(8-hydroxyquinolinium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

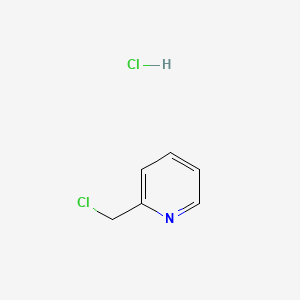

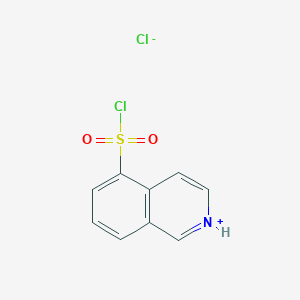

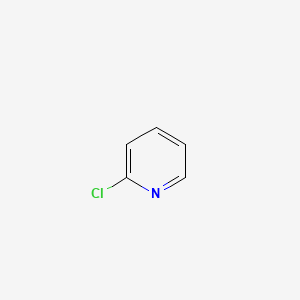

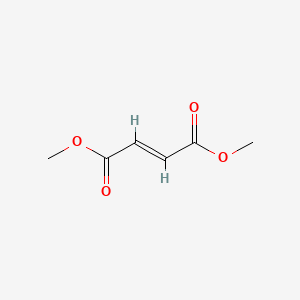

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

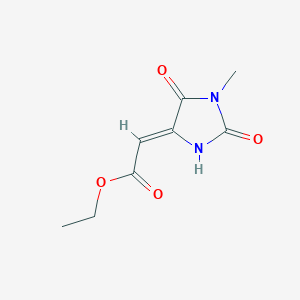

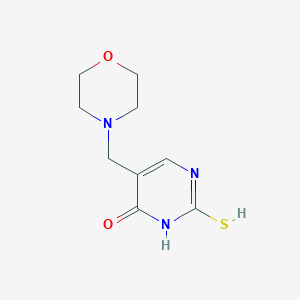

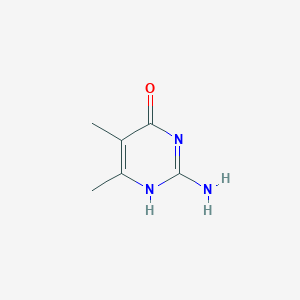

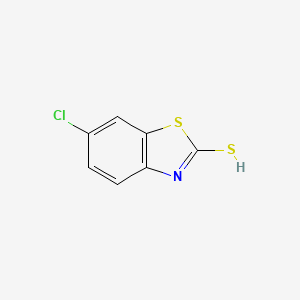

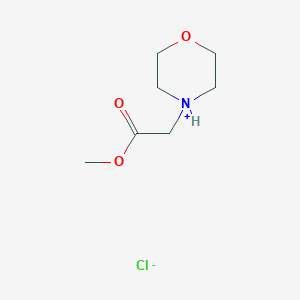

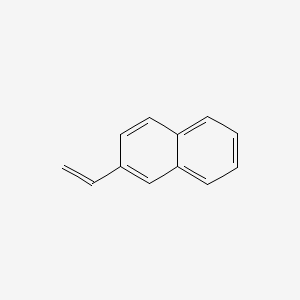

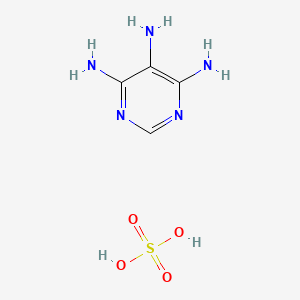

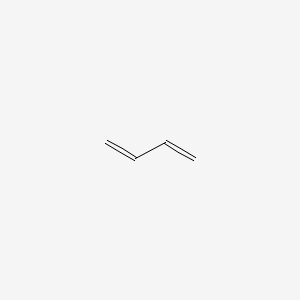

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.